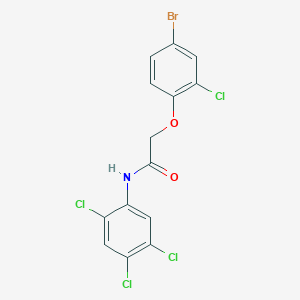
7-(2-methoxyethyl)-3-methyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3,7-dihydro-1H-purine-2,6-dione
Übersicht
Beschreibung
7-(2-methoxyethyl)-3-methyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3,7-dihydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C15H20N6O3 and its molecular weight is 332.36 g/mol. The purity is usually 95%.
The exact mass of the compound 7-(2-methoxyethyl)-3-methyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3,7-dihydro-1H-purine-2,6-dione is 332.15968852 g/mol and the complexity rating of the compound is 517. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 7-(2-methoxyethyl)-3-methyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3,7-dihydro-1H-purine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(2-methoxyethyl)-3-methyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3,7-dihydro-1H-purine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
This compound, due to its structural similarity with known bioactive triazines and pyrazoles, may exhibit antitumor properties. Triazine derivatives have been used clinically to treat cancers such as lung, breast, and ovarian cancer . The presence of the pyrazolyl group could potentially enhance these properties, making it a candidate for antitumor drug development.
Antimicrobial Properties
Compounds with pyrazole moieties have shown significant antimicrobial activities . The methoxyethyl and purine components of the molecule could potentially interact with microbial enzymes or DNA, disrupting their function and leading to antimicrobial effects.
Siderophore-Mediated Drug Development
The triazine class, to which this compound is related, has potential use as siderophore-mediated drugs . Siderophores are molecules that bind and transport iron in microorganisms, and their analogs can be used to deliver drugs specifically to pathogens or cancer cells.
Corticotrophin-Releasing Factor Antagonism
Some triazine derivatives have shown potent activity as corticotrophin-releasing factor 1 receptor antagonists . This application is significant in the research of stress-related disorders and could lead to the development of new therapies for conditions like anxiety and depression.
Leukotriene Antagonism
Leukotrienes are inflammatory mediators, and their antagonists can have therapeutic applications. The compound’s structure suggests it could be explored for its potential to inhibit leukotriene activity, which would be beneficial in treating inflammatory diseases .
Antiparasitic Activity
Given the compound’s similarity to other triazine derivatives, it may exhibit activity against parasites. Triazine compounds have been tested against protozoan parasites, such as Trypanosoma brucei, which causes Human African Trypanosomiasis . This application is crucial for developing new antiparasitic drugs.
Eigenschaften
IUPAC Name |
7-(2-methoxyethyl)-3-methyl-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O3/c1-8-9(2)18-21(10(8)3)14-16-12-11(20(14)6-7-24-5)13(22)17-15(23)19(12)4/h6-7H2,1-5H3,(H,17,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INIFGDJHHBPBIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=NC3=C(N2CCOC)C(=O)NC(=O)N3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-Methoxyethyl)-3-methyl-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl [3-methyl-4-oxo-5-(2-thienylmethylene)-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B4629145.png)
![N-(tert-butyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B4629146.png)


![N-ethyl-2-[4-(2-fluorobenzoyl)-1-piperazinyl]-6-methyl-4-pyrimidinamine](/img/structure/B4629175.png)
![N-benzyl-2-[2-(2-methylbenzoyl)hydrazino]-2-oxoacetamide](/img/structure/B4629181.png)
![N-(4-{[3-(3-methoxyphenyl)-3-oxo-1-propen-1-yl]amino}phenyl)acetamide](/img/structure/B4629184.png)
![N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(4-morpholinyl)ethyl]alaninamide](/img/structure/B4629190.png)
![2-chloro-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B4629197.png)
![1-(4-chlorophenyl)-5-{[5-(1-piperidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4629200.png)
![N-[3-(acetylamino)phenyl]-3,4-difluorobenzamide](/img/structure/B4629211.png)
![3-{1-[(4-tert-butylbenzoyl)amino]-5-phenyl-1H-pyrrol-2-yl}propanoic acid](/img/structure/B4629231.png)
![N-(3-methoxyphenyl)-3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4629236.png)
![ethyl 4-[({[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]amino}carbonothioyl)amino]benzoate](/img/structure/B4629252.png)